2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile
Overview
Description
2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile is a chemical compound with the CAS Number: 1240257-27-5 . Its molecular weight is 273.23 . The IUPAC name for this compound is [2-methoxy-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile is 1S/C9H8F5NOS/c1-16-9-3-2-8(6-7(9)4-5-15)17(10,11,12,13)14/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Intramolecular Photocycloaddition and Synthesis Routes
Research on compounds structurally related to 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile, such as CF3-substituted 2-methoxy-5-phenylpent-1-enes, has shown that these compounds undergo intramolecular photocycloaddition upon irradiation. This reaction, involving a vinyl ether, leads to the formation of photocycloadducts with the methoxy group in the endo configuration, highlighting the compound's potential in synthetic organic chemistry for creating complex molecular structures (Haan, Zwart, & Cornelisse, 1997).
Biotransformation by Microorganisms
The biotransformation potential of molecules bearing the pentafluorosulfanyl (SF5-) group, akin to the functionality in 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile, has been explored. These compounds have been processed by various microorganisms, including fungi and bacteria, indicating the environmental and biotechnological relevance of such chemical structures. For instance, Cunninghamella elegans and specific Pseudomonas strains can transform these compounds, suggesting pathways for their environmental degradation or modification for pharmaceutical purposes (Kavanagh et al., 2013).
Chemical Synthesis and Functionalization
Studies on compounds related to 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile have developed methodologies for controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles, involving reagents like bis(2-methoxyethyl)aminosulfur trifluoride. This showcases the synthetic utility of such molecules in producing nitrile derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development (Kangani, Day, & Kelley, 2008).
Lipase-Catalyzed Transesterification
Optically pure diols have been synthesized from key intermediates like 2-hydroxy-2-(pentafluorophenyl)acetonitrile through lipase-catalyzed transesterification. This process exemplifies the application of biocatalysis in producing enantiomerically pure substances, underscoring the compound's relevance in stereochemical studies and the synthesis of complex organic molecules (Sakai et al., 2000).
properties
IUPAC Name |
2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NOS/c1-16-9-3-2-8(6-7(9)4-5-15)17(10,11,12,13)14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYISHVGSSKNHCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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